N-isopropyl-3-{[(4-methoxyphenoxy)acetyl]amino}benzamide N-isopropyl-3-{[(4-methoxyphenoxy)acetyl]amino}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0737197
InChI: InChI=1S/C19H22N2O4/c1-13(2)20-19(23)14-5-4-6-15(11-14)21-18(22)12-25-17-9-7-16(24-3)8-10-17/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)
SMILES: CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC
Molecular Formula: C19H22N2O4
Molecular Weight: 342.4 g/mol

N-isopropyl-3-{[(4-methoxyphenoxy)acetyl]amino}benzamide

CAS No.:

Cat. No.: VC0737197

Molecular Formula: C19H22N2O4

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

N-isopropyl-3-{[(4-methoxyphenoxy)acetyl]amino}benzamide -

Specification

Molecular Formula C19H22N2O4
Molecular Weight 342.4 g/mol
IUPAC Name 3-[[2-(4-methoxyphenoxy)acetyl]amino]-N-propan-2-ylbenzamide
Standard InChI InChI=1S/C19H22N2O4/c1-13(2)20-19(23)14-5-4-6-15(11-14)21-18(22)12-25-17-9-7-16(24-3)8-10-17/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)
Standard InChI Key PINZLVDGDFNYRB-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC
Canonical SMILES CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator